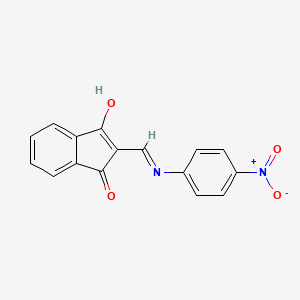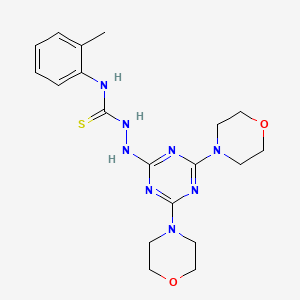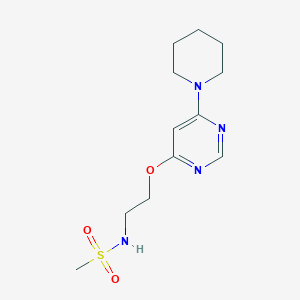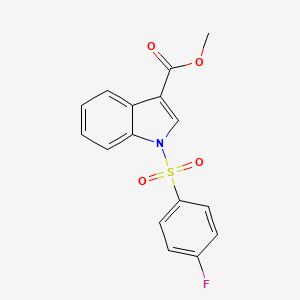
Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate” is a chemical compound . It is a laboratory chemical and does not have any specific uses advised against .
Molecular Structure Analysis
The molecular formula of “Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate” is C16H12FNO4S . Its average mass is 333.334 Da and its monoisotopic mass is 333.047119 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate” include its molecular formula, molecular weight, and structure . More specific properties such as melting point, boiling point, and density are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Nonsteroidal Antiandrogens
A study by Tucker, Crook, and Chesterson (1988) explored derivatives of 2-hydroxypropionanilides for antiandrogen activity. They found that certain derivatives, such as (RS)-4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'- (trifluoromethyl)propionanilide, showed potential for treating androgen-responsive diseases. This indicates the relevance of compounds like Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate in developing treatments for these conditions (Tucker et al., 1988).
Organic Synthesis
Uno et al. (2010) described the use of substituted phenylsulfur trifluorides, including compounds related to Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate, for diverse fluorination applications in organic synthesis. Their study highlights the compound's potential in introducing fluorine atoms into molecules, which is critical in drug discovery (Umemoto et al., 2010).
Antibacterial Activity
Research by Shi et al. (2015) on sulfone derivatives containing 1,3,4-oxadiazole moieties, such as 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole, revealed significant antibacterial activities against rice bacterial leaf blight. This suggests that Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate could have applications in agricultural biochemistry (Shi et al., 2015).
Proton Exchange Membranes
Kim, Robertson, and Guiver (2008) synthesized comb-shaped poly(arylene ether sulfone)s using sulfonated 4-fluorobenzophenone, a related compound, for use as proton exchange membranes in fuel cells. This indicates the potential use of Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate in energy-related materials science (Kim et al., 2008).
Safety And Hazards
“Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate” is considered hazardous. It may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate”, being an indole derivative, might also have potential for future research and development.
Eigenschaften
IUPAC Name |
methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO4S/c1-22-16(19)14-10-18(15-5-3-2-4-13(14)15)23(20,21)12-8-6-11(17)7-9-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWXCDQOPOTUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

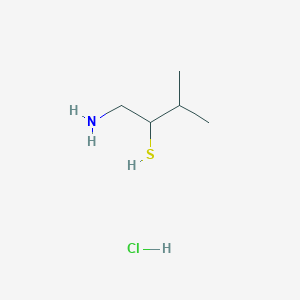
![2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile](/img/structure/B2918533.png)
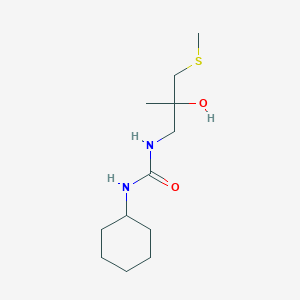
![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2918537.png)
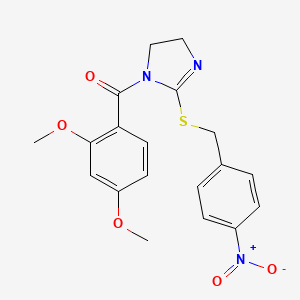
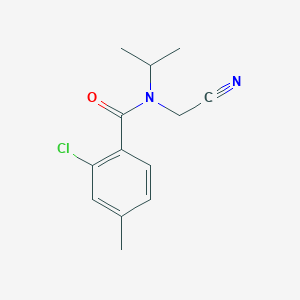
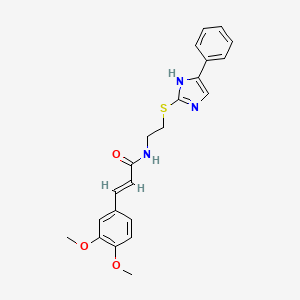
![(Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2918543.png)
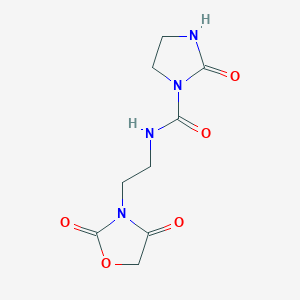
![2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B2918546.png)
![4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2918547.png)
